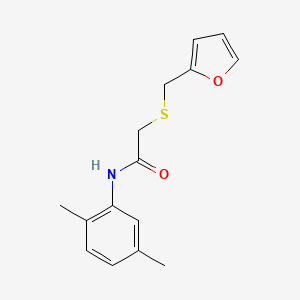

N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(furan-2-ylmethylsulfanyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-11-5-6-12(2)14(8-11)16-15(17)10-19-9-13-4-3-7-18-13/h3-8H,9-10H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOFCSJZUAZWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dimethylaniline and furan-2-carbaldehyde as the primary starting materials.

Formation of Intermediate: The first step involves the reaction of 2,5-dimethylaniline with furan-2-carbaldehyde in the presence of a suitable catalyst to form an imine intermediate.

Thioether Formation: The imine intermediate is then reacted with a thiol compound, such as thioglycolic acid, under mild conditions to form the thioether linkage.

Acetamide Formation: Finally, the thioether intermediate is acetylated using acetic anhydride to yield N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide.

Industrial Production Methods

In an industrial setting, the production of N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide may involve optimized reaction conditions, such as:

Catalysts: Use of efficient catalysts to increase the reaction rate and yield.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure the stability of intermediates and the final product.

Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioether linkage to a sulfide.

Substitution: The furan ring and the acetamide group can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide is a compound of increasing interest in various fields of scientific research due to its unique structural features and potential applications. This article explores its synthesis, biological activity, and various applications in chemistry, biology, and medicine.

Chemistry

N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide serves as a building block in organic synthesis. Its unique chemical properties allow it to participate in various reactions, including:

- Oxidation , yielding sulfoxides or sulfones.

- Reduction , converting thioether linkages to sulfides.

- Substitution reactions , allowing for the creation of diverse derivatives.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that it may exhibit activity against various microbial strains.

- Anticancer Activity : Preliminary studies have shown cytotoxic effects on cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study involving human breast cancer cell lines (MCF-7), N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide demonstrated dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM, linked to mitochondrial pathway activation for apoptosis.

Medicine

The compound is being investigated for potential therapeutic applications:

- Anti-inflammatory Effects : In murine models, it has shown significant reductions in edema and inflammatory markers like TNF-alpha and IL-6.

Case Study: Anti-inflammatory Effects

In a murine model of acute inflammation, administration of the compound resulted in notable reductions in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulating signaling pathways, such as those involved in cell growth and apoptosis.

Comparison with Similar Compounds

Structural Analogues with Varied Thio-Linked Substituents

The thioether group and aromatic amine are critical for bioactivity and physicochemical properties. Key comparisons include:

Key Observations :

- Thio-linked groups dictate solubility and target specificity. Furan derivatives may exhibit lower metabolic stability compared to pyrimidinone or triazinoindole systems due to furan’s susceptibility to oxidative degradation .

- Aromatic amines: 2,5-Dimethylphenyl enhances lipophilicity, while phenoxy or bromophenyl groups () improve π-stacking with hydrophobic protein pockets .

Analogues with Modified Aromatic Amines

Substituents on the phenyl ring influence steric and electronic effects:

Key Observations :

- Electron-withdrawing groups (e.g., bromo, chloro) increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes .

- Steric hindrance: 2,5-Dimethylphenyl in the target compound may reduce binding to shallow active sites compared to less bulky substituents (e.g., 4-phenoxyphenyl in ) .

Pharmacological and Industrial Analogues

Key Observations :

- Thioether vs. amine linkages : The target’s thioether group differentiates it from lidocaine-like anesthetics (), which rely on amine protonation for ion-channel blocking .

- Herbicidal vs. pharmacological activity : Chloroacetamides () target plant acetyl-CoA carboxylase, whereas the furan-thioacetamide may have eukaryotic enzyme affinity .

Biological Activity

N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide typically involves the following steps:

- Formation of Imine Intermediate : The reaction of 2,5-dimethylaniline with furan-2-carbaldehyde in the presence of a catalyst.

- Thioether Formation : The imine intermediate reacts with a thiol compound (e.g., thioglycolic acid).

- Acetamide Formation : Acetylation of the thioether intermediate using acetic anhydride.

This compound can undergo various chemical reactions, including oxidation and reduction, which may yield different derivatives with potential biological activities.

Antimicrobial Properties

N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide has been studied for its antimicrobial properties. In vitro tests have shown varying degrees of activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 16 μg/mL for certain derivatives . However, it displayed limited activity against Gram-negative bacteria.

Anticancer Activity

Research indicates that compounds related to N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide exhibit significant anticancer properties. For instance, structural analogs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including melanoma and pancreatic cancer . The mechanism involves inducing apoptosis and autophagy in cancer cells .

The biological activity of N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide is believed to occur through:

- Molecular Interactions : Binding to specific enzymes or receptors that modulate cellular pathways.

- Signaling Pathways : Influencing pathways related to cell proliferation and apoptosis .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a derivative similar to N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide in a xenograft model of melanoma. The compound exhibited significant tumor growth inhibition compared to controls and showed favorable pharmacokinetic properties .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects against various bacterial strains. The results indicated that while some derivatives had potent activity against S. aureus, they were ineffective against MRSA strains, highlighting the need for further optimization to enhance efficacy against resistant bacteria .

Research Findings Summary

| Property | Value/Observation |

|---|---|

| Synthesis Method | Imine formation followed by thioether and acetamide formation |

| MIC (S. aureus) | 16 μg/mL |

| IC50 (Cancer Cells) | Low micromolar range |

| Mechanism | Induces apoptosis and modulates signaling pathways |

Q & A

Basic: What are the key steps in synthesizing N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide?

The synthesis typically involves:

- Thioether formation : Reacting a furan-2-ylmethyl thiol with a halogenated acetamide intermediate (e.g., 2-chloroacetamide derivatives) under basic conditions (e.g., NaH or K₂CO₃) .

- Amidation : Coupling the thioether intermediate with 2,5-dimethylaniline using carbodiimide coupling agents (e.g., DCC or EDC) .

- Purification : Chromatography or recrystallization to isolate the product with >95% purity .

Basic: How is the structure of this compound confirmed experimentally?

Characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ ~6.3–7.4 ppm, methyl groups at δ ~2.1–2.3 ppm) .

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak matching C₁₆H₁₈N₂O₂S) .

- IR spectroscopy : Peaks for amide C=O (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) .

Basic: What biological assays are used to evaluate its activity?

Common assays:

- Enzyme inhibition : α-Glucosidase or kinase inhibition assays with IC₅₀ quantification .

- Antimicrobial testing : Disk diffusion or MIC assays against bacterial/fungal strains .

- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa or HEK293) .

Advanced: How do structural modifications impact its bioactivity (SAR)?

- Furan substituents : Electron-rich furan rings enhance hydrogen bonding with target enzymes, improving inhibition (e.g., α-glucosidase IC₅₀ reduced by 40% vs. non-furan analogs) .

- Thioether linkage : Replacing sulfur with oxygen reduces membrane permeability due to decreased lipophilicity .

- Dimethylphenyl group : Ortho-substitution (2,5-dimethyl) improves steric fit in hydrophobic enzyme pockets .

Advanced: What computational methods predict its mechanism of action?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., furan O-atom forms H-bonds with catalytic residues of α-glucosidase) .

- MD simulations : GROMACS to assess binding stability over 100 ns trajectories .

- QSAR models : CoMFA/CoMSIA to correlate substituent electronic parameters (e.g., Hammett σ) with activity .

Advanced: How to resolve contradictions in reported biological data?

- Variability in assay conditions : Standardize pH (e.g., 7.4 for enzyme assays) and solvent (DMSO concentration ≤1%) to minimize false positives .

- Purity verification : Use HPLC (>99% purity) to exclude impurities affecting activity .

- Dose-response curves : Perform triplicate experiments with positive controls (e.g., acarbose for α-glucosidase) .

Basic: How are its physical properties (e.g., solubility, stability) determined?

- Thermal analysis : DSC/TGA to measure melting point (>200°C) and decomposition temperature .

- Solubility : Shake-flask method in buffers (e.g., PBS) and organic solvents (logP ~2.8 via HPLC) .

- Hydrolytic stability : Incubate in pH 1–13 buffers and monitor degradation via LC-MS .

Advanced: What reaction mechanisms govern its chemical transformations?

- Oxidation : Thioether sulfur oxidizes to sulfoxide/sulfone using H₂O₂ or mCPBA .

- Hydrolysis : Amide bond cleavage under acidic/basic conditions (e.g., 6M HCl at 100°C) .

- Electrophilic substitution : Nitration at the furan ring (HNO₃/H₂SO₄) to introduce nitro groups .

Basic: How to optimize storage conditions for long-term stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis .

- Solvent choice : Dissolve in anhydrous DMSO for aliquots; avoid aqueous buffers for >1 month .

Advanced: How to address regioselectivity challenges in its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.